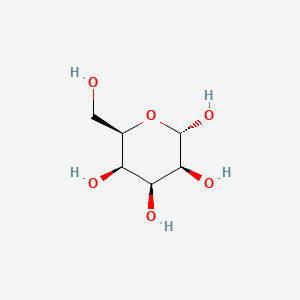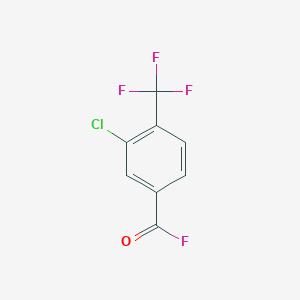
Phenol, 4-undecyl-
Übersicht
Beschreibung
Phenol, 4-undecyl- is an organic compound with the molecular formula C17H28O . It is a type of phenol where an undecyl group (a chain of eleven carbon atoms) is attached to the fourth position of the benzene ring. This compound is known for its applications in various fields, including chemistry, biology, and industry, due to its unique chemical properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Phenol, 4-undecyl- can be synthesized through several methods. One common approach is the nucleophilic aromatic substitution of aryl halides. This method involves the reaction of an aryl halide with a nucleophile under specific conditions to replace the halide with a hydroxyl group . Another method is the ipso-hydroxylation of arylboronic acids using aqueous hydrogen peroxide as the oxidant and H₂O₂/HBr as the reagent. This method is mild, green, and highly efficient, providing good to excellent yields .
Industrial Production Methods: In industrial settings, phenols, including Phenol, 4-undecyl-, are often produced through the oxidation of cumene . This process involves the oxidation of cumene to cumene hydroperoxide, which is then cleaved to produce phenol and acetone .
Analyse Chemischer Reaktionen
Types of Reactions: Phenol, 4-undecyl- undergoes various chemical reactions, including:
Oxidation: Phenols can be oxidized to quinones using reagents like potassium permanganate or chromium trioxide.
Reduction: Quinones can be reduced back to hydroquinones using reducing agents such as sodium borohydride.
Electrophilic Aromatic Substitution: The hydroxyl group in phenol activates the benzene ring towards electrophilic substitution reactions, such as halogenation, nitration, sulfonation, and Friedel-Crafts alkylation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride.
Electrophilic Substitution: Halogens (e.g., chlorine, bromine), nitric acid, sulfuric acid, alkyl halides.
Major Products:
Oxidation: Quinones.
Reduction: Hydroquinones.
Electrophilic Substitution: Halogenated phenols, nitrophenols, sulfonated phenols, alkylated phenols.
Wissenschaftliche Forschungsanwendungen
Phenol, 4-undecyl- has several scientific research applications:
Wirkmechanismus
The mechanism of action of Phenol, 4-undecyl- involves its interaction with various molecular targets and pathways:
Free Radical Scavenging: Phenolic compounds act as antioxidants by donating hydrogen atoms or electrons to free radicals, breaking the chain reaction of oxidation.
Metal Chelation: They can chelate metal ions, reducing their availability to participate in oxidative reactions.
Cell Signaling Pathways: Phenolic compounds influence cell signaling pathways and gene expression, such as the Nrf2 pathway, which regulates the expression of antioxidant proteins.
Vergleich Mit ähnlichen Verbindungen
Phenol, 4-undecyl- can be compared with other phenolic compounds, such as:
Phenol: The simplest phenolic compound with a single hydroxyl group attached to a benzene ring.
4-tert-Butylphenol: Similar structure but with a tert-butyl group instead of an undecyl group.
4-Nonylphenol: Similar structure but with a nonyl group (nine carbon atoms) instead of an undecyl group.
Uniqueness: Phenol, 4-undecyl- is unique due to its longer alkyl chain, which can influence its solubility, reactivity, and interaction with biological receptors compared to shorter alkyl chain phenols .
Eigenschaften
IUPAC Name |
4-undecylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28O/c1-2-3-4-5-6-7-8-9-10-11-16-12-14-17(18)15-13-16/h12-15,18H,2-11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJEHLEHQNAUGKA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC1=CC=C(C=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30341317 | |
| Record name | Phenol, 4-undecyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30341317 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20056-73-9 | |
| Record name | Phenol, 4-undecyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30341317 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















